molecular formula C13H26N2O2 B1454937 Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate CAS No. 1782612-46-7

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate

Cat. No. B1454937
M. Wt: 242.36 g/mol
InChI Key: YXYQDYQALJVGBP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It is used in various chemical reactions and has a molecular weight of 242.36 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 242.36 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in biologically active compounds such as crizotinib. It has been synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
  • The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib and was synthesized from piperidin-4-ylmethanol (Wang et al., 2015).

Molecular Structure Analysis

  • The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester derived from this compound, was characterized by NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).
  • X-ray studies revealed the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, showing the axial orientation of the isobutyl side chain at the piperidine ring (Didierjean et al., 2004).

Biological and Medicinal Applications

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound was established, and it has applications in developing drugs for depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).
  • The title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and evaluated for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Safety And Hazards

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate is considered hazardous. It has hazard statements H302, H314, H335 which indicate that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(14)9-11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYQDYQALJVGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate

CAS RN

1782612-46-7
Record name tert-butyl 4-(2-aminopropyl)-1-piperidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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